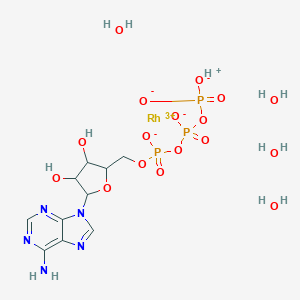

Rh(H2O)4ATP

Descripción general

Descripción

“Rh(H2O)4ATP” is a complex involving Rhodium (Rh), water (H2O), and Adenosine Triphosphate (ATP). ATP is a molecule that provides energy for cellular processes . Rhodium complexes have been studied for their potential in various chemical reactions .

Molecular Structure Analysis

ATP is composed of the nitrogenous base adenine, the five-carbon sugar ribose, and three phosphate groups . The structure of “this compound” would likely involve interactions between these components and Rhodium.Aplicaciones Científicas De Investigación

Enzymatic Activity : Rh(H2O)4ATP is known to inactivate sarcoplasmic reticulum Ca(2+)-ATPase, a type of enzyme important in muscle contraction, indicating its potential use in studying enzyme kinetics and functions (Kuntzweiler & Grisham, 1992). Similarly, this compound shows one-turnover substrate activity with yeast phosphoglycerate kinase, helping in understanding enzyme-substrate interactions (Pappu, Gregory, & Serpersu, 1994).

Catalysis and Chemical Reactions : this compound has been used in catalytic reactions. For instance, Rh2(esp)2, a dinuclear Rh catalyst, is effective in promoting C-H oxidation reactions for C-H amination, a key process in organic synthesis (Espino, Fiori, Kim, & Du Bois, 2004). Additionally, Rh-MoOx/SiO2 catalysts, which include Rh, have shown high yields in hydrogenation of amino acids (Tamura et al., 2014).

Hydrogen Production : Research has shown that irradiation of this compound in aqueous solutions can lead to the production of hydrogen, demonstrating its potential in solar energy storage and conversion (Mann et al., 1977).

Nanomaterials and Surface Chemistry : Rh nanoflowers, created from Rh compounds, exhibit excellent catalytic performance in hydrogenation reactions, suggesting applications in material science and nanotechnology (Jiang et al., 2016). Additionally, the chemisorption of H2O on Rh surfaces has been studied for its implications in surface chemistry and catalysis (Zinck & Weinberg, 1980).

Energy and Environmental Applications : The ability of Rh-based compounds to facilitate hydrogen generation under light irradiation makes them relevant in the field of renewable energy and environmental studies (Kirch, Lehn, & Sauvage, 1979).

Propiedades

IUPAC Name |

[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQMMOVZOZHALB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O17P3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117405-91-1 | |

| Record name | Bidentate tetraaquarhodium adenosine 5'-triphosphate complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

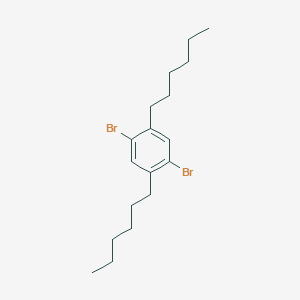

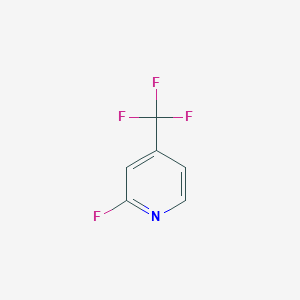

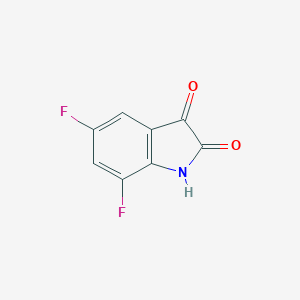

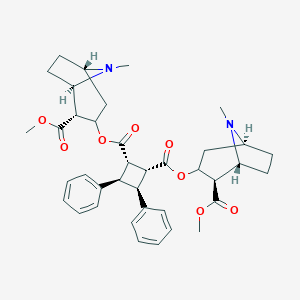

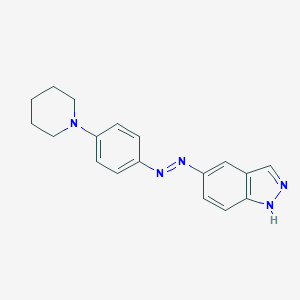

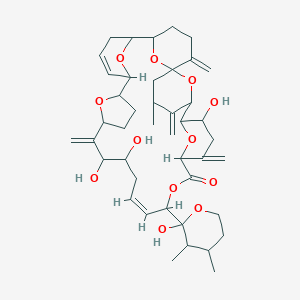

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)

![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)